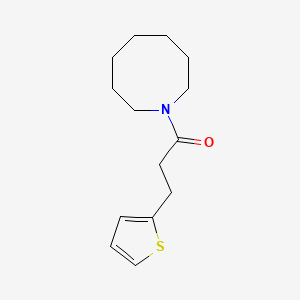
1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine involves the inhibition of certain enzymes in the body. It has been shown to inhibit the activity of phosphodiesterase 10A and phosphodiesterase 4D. This inhibition leads to an increase in the levels of cyclic AMP and cyclic GMP, which are important signaling molecules in the body. The increase in cyclic AMP and cyclic GMP levels has been shown to have various physiological effects such as anti-inflammatory and anti-depressant effects.
Biochemical and Physiological Effects:
1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of phosphodiesterase 4D. It has also been shown to have anti-depressant effects by inhibiting the activity of phosphodiesterase 10A. In addition, it has been shown to have cognitive enhancing effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine in lab experiments is its high potency and selectivity for certain enzymes. This allows for precise modulation of certain signaling pathways in the body. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of this compound in lab experiments.
Future Directions
There are several future directions for research involving 1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine. One area of research is the development of more selective and potent inhibitors of phosphodiesterase 10A and phosphodiesterase 4D. Another area of research is the investigation of the role of these enzymes in various physiological processes such as inflammation, cognition, and mood regulation. Finally, the potential therapeutic applications of this compound in various diseases such as depression, anxiety, and inflammation should be explored.
Synthesis Methods
The synthesis of 1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine involves the reaction of 3-chloro-2-fluorobenzenesulfonyl chloride with pyridin-4-ylmethylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine has been used in various scientific research applications. It is commonly used as a tool compound to study the role of certain proteins in the body. It has been shown to inhibit the activity of certain enzymes such as phosphodiesterase 10A and phosphodiesterase 4D. These enzymes are involved in various physiological processes such as inflammation, cognition, and mood regulation.
properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O2S/c17-14-2-1-3-15(16(14)18)24(22,23)21-10-8-20(9-11-21)12-13-4-6-19-7-5-13/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTIIGMAHHFZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=C(C(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)



![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)


![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)
![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)